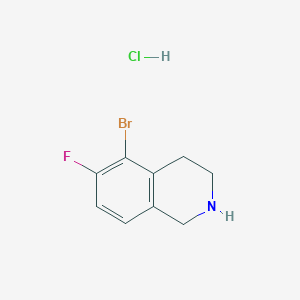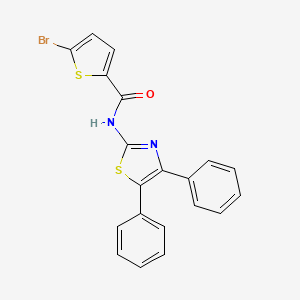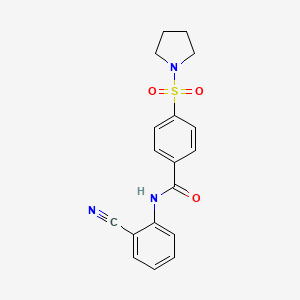
N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of aniline with a suitable aldehyde or ketone to form the benzamide core. The cyano group at the 2-position of the phenyl ring and the pyrrolidine substituent are introduced through subsequent reactions. Detailed synthetic routes and conditions can be found in relevant literature .
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. It can participate in nucleophilic substitutions, amidations, and other transformations. For instance, the cyano group can undergo hydrolysis or nucleophilic addition reactions. Researchers have explored its reactivity in various contexts .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Discovery
N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its related compounds have been explored in the context of chemical synthesis and drug discovery. For example, compounds like MGCD0103, which share structural similarities, have been identified as isotype-selective histone deacetylase (HDAC) inhibitors, showing promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis. These inhibitors are selective for HDACs 1-3 and 11, and their effectiveness in vitro and in vivo underscores their potential in oncology (Zhou et al., 2008).
Pharmacology and Receptor Studies
Another related compound, PF-04455242, demonstrates the breadth of pharmacological research, particularly in studying receptor dynamics. This compound is a novel κ-opioid receptor (KOR) antagonist with high affinity for KORs across several species and shows selectivity for KORs over other opioid receptors. Its applications in studying antidepressant-like efficacy, stress response, and addiction disorders provide a framework for the potential utility of this compound derivatives in neurological research (Grimwood et al., 2011).
Analytical Chemistry Applications
The compound's relevance extends into analytical chemistry, where derivatives are used in the development of separation and analysis methods. For instance, nonaqueous capillary electrophoresis has been employed for the separation of related substances, showcasing the importance of these compounds in enhancing analytical techniques for quality control and pharmaceutical analysis (Ye et al., 2012).
Material Science
In the realm of material science, the synthesis of aromatic polyamides and polyimides based on related diamine compounds illustrates the compound's contribution to the development of new materials with high thermal stability and solubility in polar solvents. These materials have applications in various industries, including electronics and aerospace, due to their exceptional properties (Yang & Lin, 1994; 1995).
Cancer Research
In cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer activity. These studies are crucial in the ongoing search for more effective and selective anticancer agents, highlighting the compound's potential as a cornerstone in the development of new therapeutic strategies (Ghorab & Al-Said, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c19-13-15-5-1-2-6-17(15)20-18(22)14-7-9-16(10-8-14)25(23,24)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZQPYCOJBSGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one](/img/structure/B2694491.png)
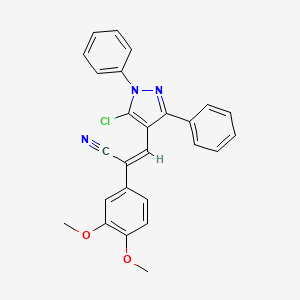
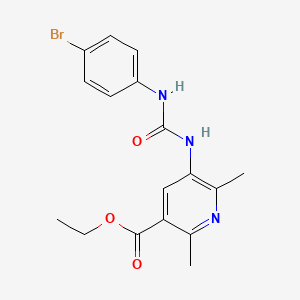
![Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate](/img/structure/B2694497.png)
![3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)
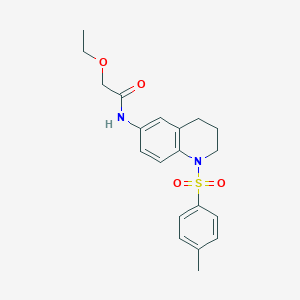


![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)

